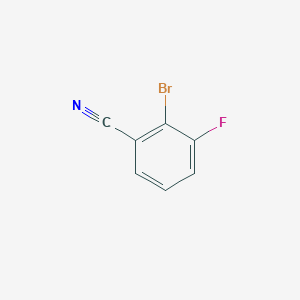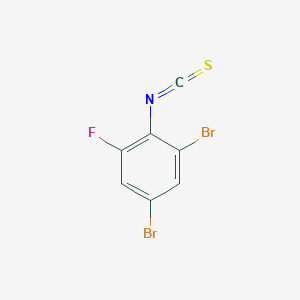
2-溴-3-氟苯甲腈
描述
2-Bromo-3-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN . It has an average mass of 200.008 Da and a monoisotopic mass of 198.943283 Da .
Synthesis Analysis
A scalable synthesis of 2-Bromo-3-fluorobenzonitrile has been developed via the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid . This transformation was demonstrated through the halodeboronation of a series of aryl boronic acids . Both aryl bromides and aryl chlorides were formed in good to excellent yields when the corresponding aryl boronic acid was treated with 1,3-dihalo-5,5-dimethylhydantoin and 5 mol % NaOMe .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluorobenzonitrile consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a nitrile group . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and no freely rotating bonds .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of 2-Bromo-3-fluorobenzonitrile is the bromodeboronation of 2-cyano-6-fluorophenylboronic acid . This reaction is catalyzed by sodium methoxide (NaOMe) and involves the replacement of the boronic acid group with a bromine atom .Physical And Chemical Properties Analysis
2-Bromo-3-fluorobenzonitrile has a density of 1.7±0.1 g/cm³, a boiling point of 252.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.0±3.0 kJ/mol, and it has a flash point of 106.7±23.2 °C . The compound has a refractive index of 1.578 and a molar refractivity of 39.2±0.4 cm³ .科学研究应用
I have conducted a search for the scientific research applications of 2-Bromo-3-fluorobenzonitrile. Here is a comprehensive analysis focusing on several unique applications:
Pharmaceutical Industry
2-Bromo-3-fluorobenzonitrile is used in the synthesis of various pharmaceutical compounds. It serves as an intermediate in the production of drugs with potential anticancer, antifungal, and antiviral properties .
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the halodeboronation of aryl boronic acids, which is a key step in creating various organic molecules .
OLED Intermediates
While specific information for 2-Bromo-3-fluorobenzonitrile was not found, related compounds are noted to be used as intermediates in the production of OLED materials .
Liquid Crystals Synthesis
Similarly, related bromo-fluorobenzonitriles are mentioned as intermediates in the synthesis of liquid crystals .
Chemical Biology
Compounds like 2-Bromo-3-fluorobenzonitrile can be used in chemical biology, particularly in the synthesis of modified amino acids for peptide/protein studies .
属性
IUPAC Name |
2-bromo-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-7-5(4-10)2-1-3-6(7)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBECKESJFGWYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382632 | |
| Record name | 2-bromo-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorobenzonitrile | |
CAS RN |
425379-16-4 | |
| Record name | 2-bromo-3-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the described method for synthesizing 2-bromo-3-fluorobenzonitrile?
A1: The research highlights a "scalable synthesis" of 2-bromo-3-fluorobenzonitrile using a NaOMe-catalyzed bromodeboronation reaction. [] This suggests the method can be easily adapted for producing larger quantities of the compound, which is often crucial for further research and potential applications.
Q2: What is the role of 1,3-dihalo-5,5-dimethylhydantoin in this synthesis process?
A2: The research indicates that 1,3-dihalo-5,5-dimethylhydantoin acts as a halogen source in the halodeboronation reaction. [] This allows for the replacement of the boronic acid group in the starting material (2-cyano-6-fluorophenylboronic acid) with either bromine or chlorine, depending on the specific 1,3-dihalo-5,5-dimethylhydantoin used, to yield the desired aryl halides, including 2-bromo-3-fluorobenzonitrile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)








